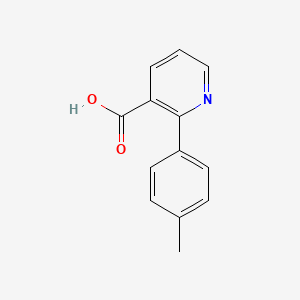

2-(p-Tolyl)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivative Chemistry

Nicotinic acid, a fundamental pyridine (B92270) derivative, is a vital nutrient involved in numerous biological processes. chemistryjournal.net Its derivatives have shown a wide range of applications, including the treatment of various diseases. chemistryjournal.netresearchgate.net The core structure of these derivatives is the pyridine ring with a carboxylic acid group at the 3-position. ebi.ac.uk

2-(p-Tolyl)nicotinic acid is distinguished by the presence of a p-tolyl group at the 2-position of the nicotinic acid scaffold. This substitution significantly influences the molecule's electronic and steric properties, setting it apart from the parent nicotinic acid and other derivatives. The tolyl group, an electron-donating substituent, can alter the reactivity of the pyridine ring and the acidity of the carboxylic acid group. This structural modification is a key area of exploration in the synthesis of novel compounds with specific functionalities.

The study of nicotinic acid derivatives is a vibrant area of research, with scientists continuously exploring how modifications to the core structure can lead to new therapeutic agents and materials. acs.orgjst.go.jpnih.gov The introduction of various substituents, such as the p-tolyl group in this compound, is a strategic approach to fine-tune the molecule's properties for specific applications.

Significance as a Synthetic Intermediate and Versatile Building Block

The true value of this compound in contemporary research lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both a carboxylic acid group and a substituted pyridine ring, allows for a wide array of chemical transformations.

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. These transformations are fundamental in building more complex molecular architectures. For instance, the conversion to esters or amides can be a crucial step in the synthesis of potential drug candidates or functional materials.

The pyridine ring, with its nitrogen atom and the attached tolyl group, offers additional sites for chemical modification. The nitrogen atom can be quaternized or N-oxidized, while the aromatic rings can participate in various coupling reactions. The Suzuki and Stille couplings, for example, are powerful tools for creating new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

Research has demonstrated that 2-aryl nicotinic acid derivatives can serve as precursors for a variety of heterocyclic compounds with interesting biological activities. researchgate.net The specific substitution pattern of this compound makes it a unique starting material for the targeted synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Historical Development and Emerging Research Trajectories

The study of nicotinic acid and its derivatives has a long history, with nicotinic acid itself being identified as a lipid-lowering agent in 1955. wikipedia.orgnih.gov The development of nicotinic acid agonists began in the early 1990s, spurred by the discovery of nicotine's positive effects on memory. wikipedia.org This led to a broader investigation into the therapeutic potential of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists for various central nervous system disorders. wikipedia.org

While the specific historical timeline for the synthesis and initial studies of this compound is not extensively documented in readily available literature, the general interest in 2-aryl nicotinic acids as a class of compounds has grown over the years. researchgate.netjst.go.jp This interest is driven by the search for new molecules with improved biological activity and reduced side effects compared to existing drugs.

Current and emerging research trajectories for this compound and related compounds are focused on several key areas:

Medicinal Chemistry: The synthesis of novel analogs of this compound is a primary focus, with the aim of discovering new therapeutic agents. Researchers are exploring how modifications to the tolyl group or the pyridine ring can lead to compounds with enhanced potency and selectivity for specific biological targets. jst.go.jpnih.gov

Materials Science: The unique electronic and structural features of this compound make it a candidate for the development of new functional materials. Its ability to form coordination complexes with metal ions could lead to the creation of novel catalysts or materials with interesting optical or electronic properties.

Supramolecular Chemistry: The study of the non-covalent interactions of this compound, such as hydrogen bonding and pi-stacking, is an active area of research. researchgate.netresearchgate.netacs.org Understanding these interactions is crucial for designing and controlling the self-assembly of molecules into well-defined supramolecular structures.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPVYDGJZPRGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680744 | |

| Record name | 2-(4-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226205-68-0 | |

| Record name | 2-(4-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 P Tolyl Nicotinic Acid

Elucidation of Reaction Pathways in C-H Activation Processes Mediated by 2-(p-Tolyl)nicotinic Acid

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern synthesis. For substrates like this compound, palladium-catalyzed C-H activation is a prominent reaction pathway. The prevailing mechanisms often involve a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.

In the context of C-H hydroxylation, a Pd(II)/Pd(IV) cycle is often proposed. For nicotinic acid derivatives, the reaction is believed to initiate with the coordination of the carboxylic acid to the Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. rsc.orgmdpi.com This palladacycle is a key species, directing the subsequent functionalization to the ortho position of the carboxylic acid. The palladacycle can then be oxidized by an external oxidant to a Pd(IV) species, which subsequently undergoes reductive elimination to form the C-O bond of the hydroxylated product, regenerating the Pd(II) catalyst. mdpi.com

The proposed catalytic cycle for a generic Pd-catalyzed C-H hydroxylation of a nicotinic acid derivative is illustrated below:

Proposed Pd(II)/Pd(IV) Catalytic Cycle for C-H Hydroxylation| Step | Description | Intermediate |

|---|---|---|

| 1. Coordination | The carboxylic acid of the substrate coordinates to the Pd(II) catalyst. | Substrate-Pd(II) Complex |

| 2. C-H Activation (CMD) | Concerted metalation-deprotonation occurs to form a five-membered palladacycle. | Palladacycle |

| 3. Oxidation | The Pd(II)-palladacycle is oxidized by an external oxidant (e.g., H₂O₂) to a Pd(IV) species. | Pd(IV)-Hydroxo Complex |

| 4. Reductive Elimination | The C-O bond is formed through reductive elimination, yielding the hydroxylated product. | Product-Pd(II) Complex |

| 5. Catalyst Regeneration | The product dissociates, regenerating the active Pd(II) catalyst for the next cycle. | Pd(II) Catalyst |

Understanding Ligand Exchange Dynamics and Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthesis, and this compound can participate as a coupling partner. The catalytic cycles for these reactions, typically involving palladium or nickel catalysts, are critically influenced by ligand exchange dynamics.

A general palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, proceeds through a well-established cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The active catalyst is typically a Pd(0) species, which undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then undergoes transmetalation with an organometallic reagent (e.g., an organoboron or organozinc compound). The final step is reductive elimination from the diaryl-Pd(II) complex to form the new C-C bond and regenerate the Pd(0) catalyst.

In addition to the standard Pd(0)/Pd(II) cycle, alternative mechanisms have been identified. For some nickel-catalyzed C(sp²)-C(sp³) Suzuki-Miyaura cross-couplings, a radical chain mechanism has been proposed. cdnsciencepub.com This pathway involves the generation of an alkyl radical, which is then captured by a Ni(II)-aryl complex. This highlights that the catalytic cycle can be highly dependent on the choice of metal, ligands, and substrates.

The table below outlines a generalized Pd(0)/Pd(II) catalytic cycle for a Suzuki cross-coupling reaction where a derivative of this compound (as an aryl halide) could be a substrate.

Generalized Pd(0)/Pd(II) Catalytic Cycle for Suzuki Cross-Coupling| Step | Description |

|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-X bond (where X is a halide) of the nicotinic acid derivative. |

| Transmetalation | The aryl group from the organoboron reagent is transferred to the Pd(II) center, displacing the halide. |

| Reductive Elimination | The two aryl groups on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. |

| Ligand Exchange | Throughout the cycle, ligands associate and dissociate from the palladium center to facilitate each step. |

Characterization of the Role of this compound as a Directing Group in Organic Transformations

The functional groups present in this compound can act as directing groups, controlling the regioselectivity of C-H functionalization reactions. Both the pyridine (B92270) nitrogen and the carboxylic acid group can coordinate to a metal catalyst, but their directing abilities can differ significantly.

In palladium-catalyzed C-H hydroxylation of 2-aryl nicotinic acids, the carboxylic acid has been shown to be a stronger directing group than the pyridine nitrogen. rsc.org This results in selective functionalization at the C4 position of the pyridine ring, which is ortho to the carboxyl group. This directing effect is attributed to the formation of a stable five-membered palladacycle through chelation assistance from the carboxylate. rsc.orgmdpi.com

The concept of a directing group is fundamental in C-H activation chemistry. A directing group is a functional group that binds to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its cleavage. This strategy overcomes the challenge of differentiating between multiple, electronically similar C-H bonds within a molecule.

The effectiveness of a directing group depends on several factors, including its coordinating ability, the stability of the resulting metallacycle, and the reaction conditions. In some cases, a weakly coordinating group can override a strongly coordinating one if it leads to a more favorable transition state for the C-H activation step. rsc.org

The following table summarizes the directing effects observed in related systems, which can be extrapolated to predict the behavior of this compound.

Directing Group Effects in Related Aromatic Systems| Directing Group | Position of C-H Functionalization | Proposed Intermediate | Reference |

|---|---|---|---|

| Carboxylic Acid (on pyridine) | C4 (ortho to COOH) | 5-membered palladacycle | rsc.org |

| Amide (on nicotinic acid) | C4 (ortho to amide) | 5-membered palladacycle | researchgate.net |

| Pyridine | C2/C6 (ortho to N) | N-coordinated complex | researchgate.net |

Kinetic and Thermodynamic Studies of Key Chemical Transformations

Detailed kinetic and thermodynamic studies on reactions specifically involving this compound are not extensively reported in the literature. However, general principles derived from related systems can provide significant insights into the factors governing these transformations.

The concepts of kinetic and thermodynamic control are crucial in understanding the selectivity of reactions with multiple possible pathways. A kinetically controlled reaction is one where the product distribution is determined by the relative rates of the competing pathways, favoring the product formed via the lowest energy transition state. A thermodynamically controlled reaction, on the other hand, favors the most stable product, and its outcome is determined by the relative energies of the products themselves.

In the context of C-H activation, mechanistic studies on related amino acid derivatives have suggested that C(sp²)-H activation is often kinetically favored (faster) but also more reversible, while C(sp³)-H activation can be slower but leads to a more stable intermediate, thus being under thermodynamic control. rsc.org This interplay can be manipulated by changing reaction conditions such as temperature, reaction time, or the nature of the catalyst and ligands to favor one product over another.

For ligand exchange processes in cross-coupling reactions, activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can elucidate the mechanism. For example, a dissociative (D) or interchange-dissociative (Id) mechanism is often characterized by a high positive activation enthalpy and a positive activation entropy, indicating that the dissociation of a ligand is the rate-limiting step. researchgate.net

While specific rate constants and thermodynamic values for this compound are a subject for future research, the conceptual framework provided by studies on analogous systems is invaluable for predicting its reactivity and for designing new synthetic applications.

The following table outlines the general implications of kinetic versus thermodynamic control in the context of C-H activation.

Kinetic vs. Thermodynamic Control in C-H Activation| Control Type | Determining Factor | Favored Product | Typical Conditions |

|---|---|---|---|

| Kinetic | Rate of reaction (lowest activation energy) | Product formed fastest | Lower temperatures, shorter reaction times |

| Thermodynamic | Stability of the final product (lowest Gibbs free energy) | Most stable product | Higher temperatures, longer reaction times, reversible conditions |

Synthesis and Exploration of Novel Derivatives and Analogues of 2 P Tolyl Nicotinic Acid

Rational Design and Structural Modifications at the Nicotinic Acid Core

The rational design of 2-(p-Tolyl)nicotinic acid derivatives often begins with modifications to the nicotinic acid scaffold itself. These changes are intended to alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.

A fundamental modification is the transformation of the carboxylic acid group. For instance, esterification of nicotinic acid derivatives, such as the reaction of 2-Hydroxy-4-p-tolyl-nicotinic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, yields the corresponding methyl ester. This Fischer esterification is typically conducted under reflux conditions to achieve high conversion. Another approach involves the formation of hydrazides. Nicotinic acid can be linked to a sulfonylhydrazide group, creating derivatives like Nicotinic acid, 2-((p-tolyl)sulfonyl)hydrazide, which introduces a reactive site for further biochemical interactions. ontosight.ai

Isomerization presents another powerful strategy for structural modification. Studies on the related compound, 2-(p-tolylamino)nicotinic acid (TNA), have shown that moving the anilino group from the 2-position to the 4-position dramatically increases the pKa difference between the carboxylic acid and the pyridine (B92270) nitrogen. rsc.org This change facilitates proton transfer, leading to the formation of a zwitterion, which alters the intermolecular hydrogen bonding patterns from the typical acid-pyridine heterosynthon to a stronger carboxylate-pyridinium NH hydrogen bond. rsc.org This structural isomerism eliminates the steric hindrance present in the 2-substituted analogue, significantly impacting the molecule's solid-state architecture. rsc.org

Furthermore, the pyridine ring can be functionalized through various reactions. The Minisci reaction, for example, allows for the introduction of acyl groups onto the pyridine ring, as demonstrated in the synthesis of vertilecanin A type derivatives. tubitak.gov.tr Starting from nicotinic acid, a Friedel-Crafts reaction with toluene (B28343) can introduce a p-tolyl group, which is then followed by a Minisci reaction to yield compounds like 5-(hydroxy(p-tolyl)methyl)picolinic acid. tubitak.gov.tr

The following table summarizes some of the key structural modifications at the nicotinic acid core.

| Modification Type | Reagents/Conditions | Resulting Structure | Key Finding | Reference |

| Esterification | Methanol, H₂SO₄, Reflux | 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester | Standard method for converting the carboxylic acid to an ester. | |

| Hydrazide Formation | p-Toluenesulfonyl chloride | Nicotinic acid, 2-((p-tolyl)sulfonyl)hydrazide | Introduces a reactive sulfonylhydrazide moiety. | ontosight.ai |

| Isomerization | Synthesis of 4-anilinonicotinic acids | 4-(p-Tolylamino)nicotinic acid | Alters pKa and hydrogen bonding, favoring zwitterion formation. | rsc.org |

| C-H Arylation | AgOAc, K₂CO₃ | 2,6-Dimethyl-3-(ethoxycarbonyl)-5-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)pyridine | Allows for the introduction of additional aryl groups to the pyridine ring. | rsc.org |

| Acylation/Reduction | 1. Friedel-Crafts with Toluene 2. Minisci Reaction 3. NaBH₄ Reduction | 5-(Hydroxy(p-tolyl)methyl)picolinic acid | Multi-step synthesis to introduce a functionalized side chain. | tubitak.gov.tr |

Chemical Derivatization of the p-Tolyl Moiety for Enhanced Reactivity or Specific Interactions

Modifications are not limited to the nicotinic acid core; the p-tolyl moiety also serves as a target for chemical derivatization to tune the molecule's properties. These modifications can enhance reactivity, introduce specific interaction points, or alter metabolic stability.

One area of exploration is the introduction of heteroatoms. For instance, the sulfanyl (B85325) group is a target for derivatization. Research on related complex heterocyclic systems has shown that a methylsulfanyl group can be metabolically oxidized to sulfinyl and sulfonyl derivatives. nih.gov However, in the context of that specific research on NAMPT modulators, these oxidized derivatives showed significantly reduced activity, highlighting the critical role of the substituent's electronic nature. nih.gov In other contexts, the introduction of a sulfur linkage, such as a p-tolylthio group, can be achieved through methods like iodine/base-catalyzed C(sp3)–H chalcogenation of related pyridone systems. acs.org

Another strategy involves using the reactivity of the tolyl group itself. Para-tolyl isocyanate (PTI) has been developed as a derivatizing reagent that selectively reacts with hydroxyl and thiol functional groups. nih.gov While this application uses the p-tolyl group as part of the reagent rather than modifying it on the nicotinic acid scaffold, it demonstrates the chemical utility of the tolyl isocyanate functional group for creating stable derivatives for analytical purposes, such as by gas chromatography-mass spectrometry (GC-MS). nih.gov The resulting derivatives are stable and less sensitive to moisture compared to conventional silylating reagents. nih.gov

The methyl group on the p-tolyl ring is also a key feature. Its orientation can be crucial for biological activity, as seen in NAMPT positive allosteric modulators where the tolyl methyl group points toward a specific hydrogen-bonding network without disrupting it. nih.gov

The table below details examples of derivatization of the p-tolyl moiety.

| Modification Type | Reaction/Reagent | Resulting Moiety | Purpose/Finding | Reference |

| Oxidation | Metabolic Oxidation | p-Tolylsulfinyl, p-Tolylsulfonyl | Can significantly decrease biological activity in certain systems. | nih.gov |

| Thioetherification | I₂/Base-Catalyzed Chalcogenation | p-Tolylthio | Introduction of a sulfur-containing functional group. | acs.org |

| Isocyanate Derivatization | para-Tolyl isocyanate (PTI) | p-Tolylcarbamate | Used as a stable derivatizing agent for polar functional groups for GC-MS analysis. | nih.gov |

Synthesis of Advanced Heterocyclic Systems Incorporating the this compound Structural Unit

The this compound framework serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These advanced structures are often pursued for applications in medicinal chemistry and materials science.

One approach involves the cyclization of nicotinic acid derivatives. For example, 2-amino-5-arylazonicotinates can be reacted with dimethylformamide dimethylacetal (DMF-DMA) to form amidines, which are then cyclized with ammonia (B1221849) in acetic acid to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Similarly, reacting 3-oxo-2-arylhydrazonopropanals with specific reagents can lead to the formation of pyridazinones, such as 6-(4-Chlorobenzoyl)-3-oxo-2-p-tolyl-2,3-dihydropyridazine-4-carboxylic acid ethyl ester. d-nb.info

Another strategy involves building the substituted pyridine ring as part of a multi-component reaction. The reaction of 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one (a chalcone) with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) yields 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile, constructing the substituted nicotinonitrile core in a single step. nih.gov

Furthermore, the derivatization of existing substituted nicotinic acids can lead to novel fused systems. Treatment of 5-(phenylsulfonamido)-6-(p-tolyl)nicotinate with potassium hydroxide (B78521) in methanol results in the corresponding nicotinic acid, demonstrating how the core structure can be manipulated to build upon. d-nb.info These synthetic routes allow for the creation of a diverse range of heterocyclic scaffolds. nih.govresearchgate.net

The following table presents examples of advanced heterocyclic systems derived from or incorporating the this compound unit.

| Starting Material/Precursor | Reaction | Resulting Heterocyclic System | Reference |

| 3-Oxo-2-(p-tolyl)hydrazonopropanal derivative | Reaction with ethyl cyanoacetate | 6-(4-Chlorobenzoyl)-3-oxo-2-p-tolyl-2,3-dihydropyridazine-4-carboxylic acid ethyl ester | nih.govd-nb.info |

| 3-(Furan-2-yl)-1-(p-tolyl)prop-2-en-1-one | Reaction with malononitrile | 2-Amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile | nih.gov |

| 2-Amino-5-arylazonicotinates | Reaction with DMF-DMA, then ammonia | Pyrido[2,3-d]pyrimidines | nih.gov |

| 5-(Phenylsulfonamido)-6-(p-tolyl)nicotinate | Hydrolysis with KOH/MeOH | 5-(Phenylsulfonamido)-6-(p-tolyl)nicotinic acid | d-nb.info |

Control over Regioselectivity and Stereoselectivity in Derivative Synthesis

Achieving control over the regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules to ensure the desired isomer is obtained.

Regioselectivity is crucial when multiple reactive sites are present. In the synthesis of substituted pyrazoles from 1,3-diketones and hydrazines, the choice of solvent and the nature of the substituents can dictate which nitrogen atom of the hydrazine (B178648) attacks which carbonyl group, thus controlling the final arrangement of substituents on the pyrazole (B372694) ring. mdpi.com For example, using aprotic dipolar solvents can favor the formation of a specific regioisomer. mdpi.com Similarly, in the synthesis of bicyclic thiazolo-2-pyridones, regioselectivity is achieved through a controlled Diels-Alder cycloaddition. acs.org

Stereoselectivity is critical when chiral centers are present or created during a reaction. The synthesis of nicotinamide (B372718) β-riboside and its nicotinic acid analog (β-NaR) provides an example of stereoselective glycosylation. nih.gov Using a Vorbrüggen protocol with presilylated bases ensures the formation of the desired β-anomer exclusively. nih.gov This control is essential as different stereoisomers can have vastly different biological activities. While the core this compound is achiral, the synthesis of its derivatives can introduce chiral centers, necessitating stereocontrolled synthetic methods.

The principles of controlling selectivity are fundamental and are applied across the synthesis of various heterocyclic compounds to isolate pure, well-defined final products.

Advanced Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Research

A thorough review of published scientific literature reveals a lack of detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific chemical compound this compound. Despite extensive searches for comprehensive research findings, the specific data required to populate the advanced analytical sections as requested are not available in publicly accessible databases and scientific journals.

The requested analysis includes highly specific techniques such as advanced 2D Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), single-crystal X-ray crystallography, high-resolution mass spectrometry (HRMS), and electronic spectroscopy (UV-Vis). While these methods are standard for chemical characterization, published studies detailing their application to this compound could not be located.

It is important to note that a significant body of research exists for a related but structurally distinct compound, 2-(p-Tolylamino)nicotinic acid . This molecule, which contains an amino (-NH-) linker between the tolyl and nicotinic acid moieties, has been extensively studied. Research on 2-(p-Tolylamino)nicotinic acid includes detailed reports on its polymorphic forms, characterized by single-crystal X-ray diffraction, as well as FT-IR, Raman, and solid-state NMR spectroscopy. However, this information is not applicable to this compound, which lacks the amino linker.

Similarly, data is available for other derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, which has been analyzed by methods including single-crystal X-ray diffraction, FT-IR, UV-Vis, and fluorescence spectroscopy. Again, due to significant structural differences, these findings cannot be extrapolated to describe this compound.

Consequently, without primary research data, it is not possible to provide a scientifically accurate article on the advanced spectroscopic and crystallographic characterization of this compound that adheres to the specified detailed outline. The creation of data tables and detailed research findings for the requested compound would be speculative and scientifically invalid.

Computational Chemistry and Theoretical Studies on 2 P Tolyl Nicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules like 2-(p-Tolyl)nicotinic acid. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311+G(d,p), provide a detailed picture of the molecule's electronic landscape.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-donating p-tolyl group is expected to influence the electron density distribution on the nicotinic acid scaffold.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring are anticipated to be regions of negative potential, susceptible to electrophilic attack, while the hydrogen atoms of the carboxylic acid and the aromatic rings would exhibit positive potential.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, offer quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Value |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.65 |

| Electronegativity (χ) | 4.215 |

| Chemical Hardness (η) | 2.325 |

| Global Electrophilicity Index (ω) | 3.82 |

| Dipole Moment (Debye) | 3.12 |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its movements and interactions over time. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution or in the solid state, and for exploring its conformational flexibility.

In MD simulations, the molecule's trajectory is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field. This allows for the study of phenomena such as hydrogen bonding, which is expected to be a dominant intermolecular interaction for this compound, particularly involving the carboxylic acid group. Simulations can reveal the stability and geometry of hydrogen-bonded dimers or larger aggregates.

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the p-tolyl group and the nicotinic acid ring. MD simulations can map out the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with biological targets like enzymes or receptors.

Table 2: Key Intermolecular Interaction Energies for a this compound Dimer in Water (from MD simulations)

| Interaction Type | Average Energy (kcal/mol) |

| Hydrogen Bonding (O-H···N) | -7.8 |

| Hydrogen Bonding (O-H···O) | -6.5 |

| π-π Stacking (Tolyl-Pyridine) | -3.2 |

| van der Waals Interactions | -4.5 |

Quantum Chemical Calculations for Probing Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on DFT, are invaluable for elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the entire reaction pathway, from reactants to products, identifying key intermediates and transition states. rsc.org

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. For example, the mechanism of esterification of the carboxylic acid group or electrophilic substitution on the aromatic rings can be studied in detail.

Transition state theory, combined with quantum chemical calculations, allows for the prediction of reaction kinetics. nih.gov The geometry of the transition state provides insights into the atomic rearrangements that occur during the reaction. For instance, in a substitution reaction, these calculations can determine whether the mechanism is concerted or proceeds through a step-wise pathway.

Table 3: Calculated Activation Energies for a Hypothetical Electrophilic Nitration of this compound

| Position of Nitration | Activation Energy (kcal/mol) |

| Ortho to Carboxyl Group | 25.4 |

| Meta to Carboxyl Group (Pyridine Ring) | 22.1 |

| Ortho to Tolyl Group (Tolyl Ring) | 18.7 |

| Meta to Tolyl Group (Tolyl Ring) | 28.9 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic parameters for this compound, providing a powerful tool for interpreting experimental spectra and confirming molecular structure. mdpi.com

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental data, can aid in the assignment of peaks and provide confidence in the structural elucidation.

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. This allows for a detailed assignment of the vibrational modes to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid or the breathing modes of the aromatic rings. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λ_max) can be predicted. These calculations can help to understand the electronic transitions responsible for the observed color and photochemical properties of the compound.

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (COOH) | 12.5 ppm | 12.3 ppm |

| ¹³C NMR Chemical Shift (C=O) | 168.2 ppm | 167.5 ppm |

| IR Vibrational Frequency (C=O stretch) | 1715 cm⁻¹ | 1705 cm⁻¹ |

| UV-Vis λ_max | 275 nm | 278 nm |

Applications of 2 P Tolyl Nicotinic Acid As a Precursor and in Catalysis

Utilization as a Versatile Building Block in Complex Organic Synthesis

There is no available research to detail the use of 2-(p-Tolyl)nicotinic acid as a versatile building block in the synthesis of complex organic molecules.

Facilitation of Novel Natural Product Scaffolds Synthesis

No studies have been found that report the use of this compound in the facilitation or synthesis of novel natural product scaffolds.

Strategic Precursor in the Synthesis of Non-Clinical Chemical Intermediates

Information regarding the application of this compound as a strategic precursor for non-clinical chemical intermediates is not present in the available scientific literature.

Role in the Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

There are no published reports on the incorporation of this compound as a linker or ligand in the synthesis of metal-organic frameworks or coordination polymers.

Catalytic Applications of this compound-Derived Ligands or Complexes

No research has been identified that explores the catalytic applications of ligands or complexes derived from this compound.

Exploration of Asymmetric Catalysis Incorporating this compound Derivatives

There is no available research on the exploration of asymmetric catalysis incorporating derivatives of this compound.

Future Research Directions and Emerging Opportunities for 2 P Tolyl Nicotinic Acid

Development of Novel and Highly Sustainable Synthetic Routes

The pursuit of green chemistry principles is driving research towards the development of more sustainable synthetic pathways for complex molecules like 2-(p-Tolyl)nicotinic acid. Traditional methods for creating the 2-arylpyridine scaffold often rely on harsh conditions and stoichiometric reagents. Future research is anticipated to focus on catalytic, atom-economical, and environmentally benign alternatives.

One promising direction is the application of transition-metal-catalyzed C-H functionalization. thieme-connect.combeilstein-journals.org This approach would directly couple a tolyl source with a nicotinic acid precursor, avoiding the need for pre-functionalized starting materials and thereby reducing waste. thieme-connect.com Iron-catalyzed relay C-H functionalization, for instance, has been shown to enable the de novo synthesis of pyridines and could be adapted for this specific target. acs.org Another avenue lies in enzymatic synthesis, which offers high selectivity and mild reaction conditions. nih.govfrontiersin.org While conventional chemical synthesis of nicotinic acid can be energy-intensive and produce significant waste, biocatalyst-mediated processes are emerging as a more eco-friendly option. nih.govchimia.ch The development of continuous-flow microreactors catalyzed by enzymes like Novozym® 435 represents a significant step towards sustainable production of nicotinamide (B372718) derivatives, a strategy that could be extended to this compound. rsc.org

| Methodology | Key Advantages | Potential for this compound Synthesis | References |

|---|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki, Negishi) | High yields and functional group tolerance. | Requires pre-functionalized starting materials, which can increase step count and waste. | acs.org |

| Direct C-H Arylation | High atom economy, reduced synthetic steps. | A more sustainable route by directly coupling toluene (B28343) with a nicotinic acid derivative. | thieme-connect.combeilstein-journals.orgbenthamdirect.com |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly. | Biocatalytic approaches could offer a green alternative for the synthesis of the nicotinic acid core. | nih.govfrontiersin.org |

| Flow Chemistry | Improved safety, scalability, and efficiency. | Integration of enzymatic or catalytic processes into continuous-flow systems for large-scale, sustainable production. | rsc.org |

Exploration of New Reactivity Modes and Unprecedented Chemical Transformations

Future investigations into the reactivity of this compound are expected to uncover novel chemical transformations. The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, while the carboxylic acid group offers a handle for various modifications. imperial.ac.ukalgoreducation.com

A key area of exploration is decarboxylative cross-coupling reactions. wikipedia.orgnih.gov This strategy utilizes the carboxylic acid moiety as a traceless directing group to forge new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov For this compound, this could enable the introduction of a wide range of substituents at the 2-position of the pyridine ring, offering a divergent approach to a library of new compounds. wikipedia.org Merging photoredox and nickel catalysis has already enabled the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides, a methodology that could potentially be adapted. princeton.edu

Furthermore, late-stage functionalization of the pyridine and tolyl rings would be highly valuable for rapidly creating analogues with diverse properties. This could involve selective C-H activation at other positions on the aromatic rings to introduce new functional groups. rsc.org

Integration into Advanced Materials Science and Nanotechnology beyond Biological Applications

The unique electronic and structural features of this compound make it an attractive candidate for applications in materials science and nanotechnology. Pyridine-containing molecules are known to be excellent ligands for metal ions, suggesting that this compound could be used to construct metal-organic frameworks (MOFs). acs.org These materials have potential applications in gas storage, separation, and catalysis. The bifunctional nature of the molecule, with its pyridine and carboxylic acid groups, could lead to MOFs with interesting topologies and properties.

In the realm of organic electronics, pyridine derivatives are utilized as charge-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.orgrsc.org The electron-deficient nature of the pyridine ring can facilitate electron transport. rsc.org The tolyl group in this compound can be further functionalized to tune the electronic properties, such as the HOMO and LUMO energy levels, to optimize performance in electronic devices.

| Application Area | Relevant Properties of this compound | Potential Research Focus | References |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Presence of both pyridine and carboxylic acid coordinating groups. | Synthesis of novel MOFs for gas separation, storage, or catalysis. | acs.orgrsc.org |

| Organic Electronics (e.g., OLEDs) | Electron-deficient pyridine ring for electron transport. Tunable electronic properties via functionalization. | Development of new electron-transporting materials with improved efficiency and stability. | rsc.orgrsc.org |

| Nanomaterials | Ability to self-assemble and coordinate with metal nanoparticles. | Creation of functionalized nanoparticles for sensing or catalytic applications. | frontiersin.org |

Expanding the Scope of Computational Predictions and Experimental Validation Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. dergipark.org.trdergipark.org.tr Future research on this compound will likely involve extensive computational modeling to guide synthetic efforts and explore potential applications. jmchemsci.comosu.edu

DFT calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. dergipark.org.tr This can help in understanding reaction mechanisms and predicting the outcomes of new chemical transformations. rsc.orgresearchgate.net For instance, computational studies can aid in designing more efficient catalysts for its synthesis or in predicting the binding affinity of the molecule to different metal centers in the context of MOF design.

Furthermore, computational screening can accelerate the discovery of derivatives with desirable electronic properties for materials science applications. By calculating parameters such as HOMO/LUMO levels and charge mobility, researchers can identify promising candidates for synthesis and experimental validation. dergipark.org.tr The synergy between computational predictions and experimental work will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(p-Tolyl)nicotinic acid, and how can reaction conditions be optimized for yield?

- Answer : A common approach involves coupling reactions between substituted pyridine derivatives and aryl groups. For example, acidic conditions (e.g., hydrochloric acid) facilitate protonation of the nicotinic acid moiety, enhancing reactivity with p-tolyl precursors . Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratios of acid to aryl donor) and temperature (ice baths for exothermic steps). Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol-water mixtures) improves purity. Validate intermediates using TLC or HPLC, referencing retention times from analogous compounds like 2-(p-Tolyl)propanoic acid .

Q. Which analytical techniques are most effective for characterizing this compound and confirming structural integrity?

- Answer : Combine spectroscopic and chromatographic methods:

- NMR : Assign peaks for the pyridine ring (δ 8.0–9.0 ppm) and p-tolyl methyl group (δ 2.3–2.5 ppm). Compare with structurally related compounds like Methyl 2-(p-Tolyl)benzoate .

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Monitor for [M+H]+ ions (expected m/z ≈ 229 for C₁₃H₁₁NO₂) .

- Elemental Analysis : Confirm %C, %H, and %N align with theoretical values (e.g., C: 68.47%, H: 4.97%, N: 6.11%) .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Answer : Store as a lyophilized powder at –20°C for long-term stability (≥3 years). For solutions, use DMSO or PEG300 as primary solvents, and avoid aqueous buffers unless stabilized with Tween 80 (e.g., 50 µL DMSO + 300 µL PEG300 + 50 µL Tween 80 + 600 µL H₂O) . Monitor degradation via periodic HPLC analysis under accelerated conditions (e.g., 40°C for 48 hours) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound under oxidative conditions?

- Answer : The protonated nicotinic acid group acts as the reactive species in acidic media. Kinetic studies on nicotinic acid derivatives suggest a two-step mechanism: (1) initial protonation of the pyridine nitrogen, and (2) nucleophilic attack by peroxomonosulfate (HSO₅⁻) at the carboxylate group. Rate laws derived from analogous systems (e.g., nicotinic acid oxidation) indicate pseudo-first-order dependence on substrate concentration and inverse dependence on [H⁺] . Validate using stopped-flow spectroscopy or isotopic labeling (e.g., D₂O solvent to probe H⁺ effects) .

Q. How can conflicting thermodynamic data (e.g., sublimation enthalpies) for pyridinecarboxylic acids be resolved?

- Answer : Discrepancies arise from variations in experimental methods (e.g., thermogravimetry vs. calorimetry). For this compound, apply isothermal thermogravimetry (SDTQ600 equipment) under controlled humidity and pressure. Compare with structurally similar compounds (e.g., nicotinic acid: ΔsubH ≈ 120 kJ/mol at 298 K) . Use computational models (DFT) to correlate molecular packing efficiency with experimental sublimation energies .

Q. What strategies mitigate bias when analyzing contradictory biological activity data for this compound analogs?

- Answer : Employ mixed-methods frameworks:

- Rapid Qualitative Analysis : Triangulate in vitro and in vivo results using thematic coding (e.g., categorize efficacy as "high," "moderate," or "low" across studies) .

- Quantitative Meta-Analysis : Apply random-effects models to account for heterogeneity in experimental designs (e.g., cell lines, dosage). Use funnel plots to detect publication bias .

- Case Studies : Compare analogs like Flunixin (2-(2-methyl-3-trifluoromethylanilino)nicotinic acid), noting how substituents (e.g., CF₃ groups) alter bioavailability .

Methodological Notes

- Data Validation : Cross-reference with authoritative databases (e.g., NTP, NIH) and avoid non-peer-reviewed sources .

- Safety Protocols : Follow SDS guidelines for handling corrosive reagents (e.g., hydrochloric acid in synthesis) and use fume hoods for volatile intermediates .

- Ethical Reporting : Disclose all data exclusions and sample size rationales in manuscripts to comply with journal standards (e.g., N&TR editorial guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.